Debrisoquin Sulfate

Description

Propriétés

IUPAC Name |

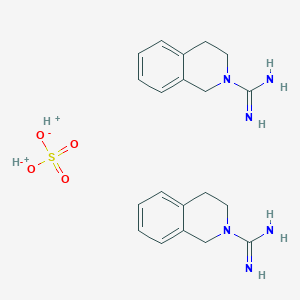

3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H13N3.H2O4S/c2*11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;1-5(2,3)4/h2*1-4H,5-7H2,(H3,11,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYGYVYWRIHZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=N)N.C1CN(CC2=CC=CC=C21)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047775 | |

| Record name | Debrisoquin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-88-4 | |

| Record name | Debrisoquin sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Debrisoquin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Debrisoquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEBRISOQUIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94064N9NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacogenetics of Debrisoquin Sulfate Metabolism

Debrisoquin Sulfate (B86663) as a Prototypic Probe for CYP2D6 Activity

Debrisoquin hydroxylation phenotype has been the most widely used test in humans to evaluate CYP2D6 activity. ncats.ioncats.ionih.govresearchgate.net As a prototypic in vivo probe, debrisoquin allows for the assessment of polymorphic CYP2D6 activity based on the urinary excretion ratio of the unchanged drug to its 4-hydroxy metabolite, known as the metabolic ratio. nih.gov This metabolic ratio serves as a measure of individual CYP2D6 activity. amazonaws.com

Studies have investigated the sensitivity of the urinary metabolic ratio of debrisoquin, along with other CYP2D6 probe substrates like dextromethorphan (B48470) and metoprolol (B1676517), to changes in urine pH. The mean metabolic ratio for debrisoquin was not significantly different across varying urine pH conditions, unlike those for metoprolol and dextromethorphan, which were significantly affected by urine pH. nih.gov This suggests that, without controlling urine pH, in vivo estimates of CYP2D6 metabolic activity using dextromethorphan or metoprolol may be less precise compared to using debrisoquin, particularly in differentiating metabolic activity among allelic variants within the extensive metabolizer phenotype. nih.gov

Genetic Polymorphism of Debrisoquin Sulfate 4-Hydroxylation

The debrisoquine (B72478) 4-hydroxylase polymorphism is a genetic variation in oxidative drug metabolism characterized by distinct phenotypes: poor metabolizer (PM) and extensive metabolizer (EM). nih.gov The discovery of this polymorphism was an incidental observation during a pharmacokinetic study where an investigator experienced a much more pronounced hypotensive response to a subtherapeutic dose of debrisoquin than colleagues, which was later attributed to impaired 4-hydroxylation. amazonaws.com This polymorphism is inherited as an autosomal recessive condition. researchgate.net Population and family studies revealed a genetic polymorphism, and subsequent work established that the impaired metabolism of debrisoquin and sparteine (B1682161) co-segregated in Caucasians, leading to the term "sparteine/debrisoquine polymorphism". amazonaws.com

The debrisoquine hydroxylation phenotype exhibits wide inter-individual variation in Caucasian populations. researchgate.net After similar doses, extensive metabolizers can excrete up to several hundred times more of the urinary metabolite 4-hydroxydebrisoquin than poor metabolizers. researchgate.net Phenotypes have traditionally been defined by the metabolic ratio (MR), the molar ratio of debrisoquin to its chief metabolite recovered in an aliquot of an eight-hour urine sample after a test dose. researchgate.net

Genetic polymorphism has been linked to three classes of phenotypes based on the extent of drug metabolism. amazonaws.com While initial observations focused on Caucasian populations, later studies have also extensively investigated other populations. amazonaws.com

Poor Metabolizer (PM) Phenotype

The poor metabolizer (PM) phenotype occurs in individuals who metabolize this compound poorly due to deficient CYP2D6 activity. microbiomeprescription.com This phenotype arises when both alleles of the CYP2D6 gene carry inactivating mutations, resulting in the synthesis of an enzyme with impaired activity or no enzyme synthesis at all. nih.gov Approximately 5%-10% of Caucasian populations exhibit the PM phenotype and are unable to metabolize debrisoquin and numerous other drugs effectively. nih.gov The defect is caused by several mutant alleles of the CYP2D6 gene. nih.gov Studies using allele-specific polymerase chain reaction (PCR)-based DNA amplification have shown high accuracy in predicting the debrisoquin hydroxylation phenotype, identifying mutant alleles in a large percentage of poor metabolizers. nih.gov

Extensive Metabolizer (EM) Phenotype

The extensive metabolizer (EM) phenotype is characterized by normal CYP2D6 metabolic activity. researchgate.net This phenotype occurs when an individual has at least one wild-type allele at the CYP2D6 gene locus. nih.gov Extensive metabolizers efficiently convert debrisoquin to 4-hydroxydebrisoquin. researchgate.net Studies have shown that extensive metabolizers who are heterozygous for wild-type and certain mutant CYP2D6 genes may have higher metabolic ratios compared to subjects homozygous for the wild-type gene. nih.gov

Ultrarapid Metabolizer (UM) Phenotype

The ultrarapid metabolizer (UM) phenotype represents a group within the extensive metabolizers with very low debrisoquin metabolic ratios, indicating very high enzyme activity. researchgate.netncats.ionih.gov This phenotype is often caused by gene amplification or duplication of an active CYP2D6 gene, leading to overexpression of the enzyme. annualreviews.orgbiorxiv.org Reports have indicated the presence of up to 12 copies of the CYP2D6 gene at the same locus in some individuals. nih.gov The frequency of the ultrarapid metabolizer phenotype varies among populations, ranging from 1-2% in some European populations to higher frequencies in others. nih.gov

Intermediate Metabolizer (IM) Phenotype

Intermediate metabolizers (IM) exhibit metabolic activity between that of poor and extensive metabolizers. microbiomeprescription.com This phenotype can arise in individuals who are heterozygous for a functional and a non-functional CYP2D6 allele, or who carry alleles with mutations that only moderately decrease enzyme activity. annualreviews.org Phenotype classification based on the debrisoquin metabolic ratio typically defines intermediate metabolizers within a specific range of the ratio. uchile.cl

Here is a data table summarizing the debrisoquin metabolizer phenotypes and their associated metabolic ratios:

| Phenotype | Debrisoquin Metabolic Ratio (Urinary Drug/Metabolite) | CYP2D6 Activity Level |

| Poor Metabolizer (PM) | High (e.g., > 12.6) uchile.cl | Deficient/Low |

| Intermediate Metabolizer (IM) | Moderate (e.g., 1 - 12.6) uchile.cl | Reduced |

| Extensive Metabolizer (EM) | Low (e.g., 0.2 - 1.0) uchile.cl | Normal |

| Ultrarapid Metabolizer (UM) | Very Low (e.g., < 0.2) uchile.cl | Very High |

Note: Specific metabolic ratio ranges may vary slightly depending on the study and methodology used.

Molecular Basis of CYP2D6 Polymorphism and this compound Metabolism

The genetic polymorphism of debrisoquin hydroxylation is primarily due to mutations in the CYP2D6 gene. annualreviews.org The CYP2D6 gene is highly polymorphic, with over 165 genetic variants (alleles) identified. biorxiv.org These mutations can lead to decreased, increased, or absent enzyme expression or activity through various molecular mechanisms. annualreviews.org

The normal CYP2D6 gene contains nine exons within 4,378 base pairs. nih.gov Several mutant alleles associated with the poor metabolizer phenotype have been identified. nih.gov For instance, a point mutation at a splice-site consensus sequence, termed D6-B, is a common mutant CYP2D6 gene and accounts for a significant percentage of mutant alleles in some populations. nih.gov Other mutations, such as D6-D and D6-A, also contribute to the pool of mutant PM-alleles. nih.gov Deletion of the entire CYP2D6 gene is also a cause of impaired drug metabolism in poor metabolizers. amazonaws.com

Gene amplification or duplication of active CYP2D6 genes is a molecular mechanism underlying the ultrarapid metabolizer phenotype, resulting in enzyme overexpression. annualreviews.orgbiorxiv.org

Studies have investigated the molecular mechanisms underlying the decreased reactivity in CYP2D6 caused by single nucleotide polymorphisms (SNPs). Research suggests that poor metabolism can be driven by factors such as the rigidity of the I-helix, the distance between central phenylalanines (which stabilize bound substrate), the availability of basic residues on the enzyme surface (important for binding cytochrome P450 reductase), and the position of arginine 132 (involved in electron transfer to the heme). biorxiv.org These factors are considered essential for extensive enzyme function. biorxiv.org

Interethnic variations in CYP2D6 polymorphism exist. For example, the CYP2D610 allele is very common in Asian populations, while CYP2D617 is common in individuals of Sub-Saharan African descent. cpicpgx.org Studies in Chinese populations have identified major polymorphisms in CYP2D6 that differ in frequency compared to Caucasian populations, contributing to interracial variations in debrisoquin hydroxylation. nih.gov

Identification of Allelic Variants Associated with Metabolism

Numerous allelic variants of the CYP2D6 gene have been identified, each contributing to the observed variability in debrisoquin metabolism. These variants can result in enzymes with normal, decreased, or no functional activity. The CYP2D6 gene is highly polymorphic, with over 60 allelic variants reported ajol.info. Studies have identified specific alleles associated with deficient debrisoquine hydroxylation, such as CYP2D6A and CYP2D6B researchgate.net. The CYP2D6 gene is located on chromosome 22 and includes several related pseudogenes researchgate.net. The CYP2D6 wild-type allele is designated CYP2D61 researchgate.netnih.gov. Variations in the CYP2D6 allele are now identifiable through pharmacogenomic tests, which are increasingly used in clinical practice wikipedia.org.

Impact of CYP2D6 Gene Duplications and Multiplications on this compound Metabolism

Beyond single nucleotide polymorphisms, structural variations in the CYP2D6 gene, such as gene duplications and multiplications, significantly impact debrisoquin metabolism. Individuals carrying duplicated or multiplied functional CYP2D6 genes exhibit increased enzyme activity, leading to ultrarapid metabolism of debrisoquin researchgate.net. This phenotype, known as ultrarapid metabolizer (UM), is characterized by a very low debrisoquine metabolic ratio researchgate.nettandfonline.com. The prevalence of CYP2D6 gene duplication varies among ethnic groups researchgate.netjst.go.jp. For instance, studies have reported a significant frequency of duplicated or multi-duplicated CYP2D6 genes in Ethiopian populations researchgate.net. The presence of additional functional copies of CYP2D6 has been shown to increase the elimination rates of CYP2D6 substrates, including debrisoquin frontiersin.orgki.se.

Functional Significance of Specific CYP2D6 Mutations

Specific mutations within the CYP2D6 gene have been linked to altered enzyme function and, consequently, affect debrisoquin metabolism. Point mutations in the coding regions can lead to amino acid substitutions that modify catalytic activity, enzyme stability, or substrate specificity ajol.info. For example, the CYP2D617 allele, common in some African populations, is associated with diminished debrisoquine hydroxylase activity due to a 107Thr → Ile mutation researchgate.netjst.go.jp. Another example is the CYP2D610 allele, prevalent in Oriental populations, which is associated with impaired metabolism ki.se. Studies expressing chimeric genes have been used to investigate the functional significance of individual mutations in poor metabolizers of debrisoquin jst.go.jppharmgkb.org. The CYP2D641 allele, characterized by an intronic SNP, results in lower enzyme activity compared to the CYP2D61 and CYP2D62 alleles uzh.ch.

This compound Metabolic Ratio (MR) as a Phenotypic Marker

The debrisoquin metabolic ratio (MR), defined as the ratio of the urinary concentrations of debrisoquin to its primary metabolite, 4-hydroxydebrisoquin, has been widely used as a phenotypic marker for CYP2D6 activity researchgate.nettandfonline.comnih.gov. This ratio provides a quantitative measure of an individual's capacity to metabolize debrisoquin via the CYP2D6 pathway. A bimodal distribution of the debrisoquin MR is typically observed in populations, separating individuals into distinct metabolizer phenotypes: poor metabolizers (PMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs) researchgate.nettandfonline.comresearchgate.net.

Poor metabolizers exhibit a high MR, indicating a reduced ability to 4-hydroxylate debrisoquin due to deficient CYP2D6 activity ajol.inforesearchgate.net. Extensive metabolizers show a lower MR, reflecting normal enzyme function researchgate.nettandfonline.com. Ultrarapid metabolizers have a very low MR, indicative of increased CYP2D6 activity, often resulting from gene duplications researchgate.nettandfonline.com.

The debrisoquin hydroxylation phenotype, determined by the MR, has been the most frequently used test to evaluate CYP2D6 activity in humans researchgate.netnih.gov. Studies in various populations, including Swedish, Ghanaian, and Nigerian cohorts, have demonstrated the polymorphic nature of debrisoquin hydroxylation and the distinct distribution of MRs researchgate.netaphrc.orgnih.govscispace.com. The antimode of the bimodal distribution of the debrisoquin MR in Caucasians is typically around 12.6, separating poor metabolizers from extensive metabolizers researchgate.netamazonaws.com. The MR has been shown to be reproducible and can be reliably measured from urine samples researchgate.net.

The debrisoquin MR serves as a valuable tool for classifying individuals based on their CYP2D6 metabolic capacity, which is crucial for predicting the pharmacokinetics and potential clinical response to drugs metabolized by this enzyme wikipedia.orgnih.gov.

Metabolism of Debrisoquin Sulfate: Pathways and Metabolites

Hydroxylation Pathways of Debrisoquin Sulfate (B86663)

Hydroxylation of debrisoquin sulfate can occur at multiple positions on the isoquinoline (B145761) ring structure. nih.govwestminster.ac.ukresearchgate.net The extent and specific positions of hydroxylation can vary between species and individuals. nih.govnih.govwestminster.ac.ukresearchgate.net

The major metabolite of debrisoquin in humans and rats is 4-hydroxydebrisoquin. nih.govnih.govnih.gov This hydroxylation at the 4-position is primarily mediated by the enzyme CYP2D6. boomer.orgnih.govsigmaaldrich.com The formation of 4-hydroxydebrisoquin is a key metabolic step and the ratio of debrisoquin to 4-hydroxydebrisoquin in urine is a widely used metabolic ratio to assess CYP2D6 activity, highlighting the significant role of this pathway. nih.govnih.govnih.gov However, the amount of 4-hydroxydebrisoquin formed can vary significantly between individuals classified as extensive metabolizers (EMs) and poor metabolizers (PMs) of debrisoquin, reflecting the genetic polymorphism of CYP2D6. nih.govnih.gov For instance, in one study, EMs excreted a significantly higher percentage of the dose as 4-hydroxydebrisoquin (20.9 ± 3.0 %) compared to PMs (0.5 ± 0.2 %). nih.gov

Here is a table summarizing the urinary excretion of debrisoquine (B72478) and 4-hydroxydebrisoquin in human volunteers based on their CYP2D6 genotype:

| CYP2D6 Genotype | Debrisoquine (% dose excreted, 0-24h) | 4-Hydroxydebrisoquin (% dose excreted, 0-24h) |

| EMs (n=9) | 8.3 ± 1.0 | 20.9 ± 3.0 |

| PMs (n=4) | 33.9 ± 2.1 | 0.5 ± 0.2 |

*Data based on a study with 12.8 mg debrisoquine hemisulfate oral dose. nih.gov

In addition to 4-hydroxydebrisoquin, other monohydroxylated metabolites are also formed, albeit typically in trace amounts in humans and rats. nih.govnih.gov These include 5-, 6-, 7-, and 8-hydroxydebrisoquin. nih.govnih.gov Studies in marmoset liver microsomes have shown more extensive hydroxylation at positions 7, 5, 6, and 8 compared to 4-hydroxylation, which was only a minor pathway in this species. nih.govwestminster.ac.ukresearchgate.net In humans, EMs have been shown to excrete 6-hydroxydebrisoquin (0–4.8% of dose) and 8-hydroxydebrisoquin (0–1.3% of dose) in urine, while these metabolites were not detected in PM urine. nih.govnih.gov

Formation of 4-Hydroxythis compound

Novel this compound Metabolites

Recent research has identified novel metabolites of this compound, expanding the understanding of its metabolic profile. nih.gov

A novel metabolite, 3,4-dehydrodebrisoquin, has been identified in human urine. nih.govnih.govtacr.cz This metabolite is formed from 4-hydroxydebrisoquin in vitro by human and rat liver microsomes. nih.govnih.gov The excretion of 3,4-dehydrodebrisoquin in urine is variable and occurs in both EMs (3.1–27.6% of dose) and PMs (0–2.1% of dose). nih.govnih.gov The formation of this metabolite from 4-hydroxydebrisoquin suggests a further metabolic step for the primary metabolite. nih.gov The presence of 3,4-dehydrodebrisoquin can impact the traditional debrisoquine metabolic ratio (urinary debrisoquine/4-hydroxydebrisoquin), suggesting that this ratio may not fully capture the extent of debrisoquine 4-hydroxylation capacity in an individual. nih.govnih.gov

Here is a table showing the urinary excretion of debrisoquine, 4-hydroxydebrisoquin, and 3,4-dehydrodebrisoquin in human volunteers:

| CYP2D6 Genotype | Debrisoquine (% dose excreted, 0-24h) | 4-Hydroxydebrisoquin (% dose excreted, 0-24h) | 3,4-Dehydrodebrisoquin (% dose excreted, 0-24h) |

| EMs (n=9) | 8.3 ± 1.0 | 20.9 ± 3.0 | 7.8 ± 2.2 |

| PMs (n=4) | 33.9 ± 2.1 | 0.5 ± 0.2 | 0.9 ± 0.4 |

*Data based on a study with 12.8 mg debrisoquine hemisulfate oral dose. nih.gov

Dihydroxy metabolites of debrisoquin have also been identified. boomer.orgwestminster.ac.ukresearchgate.netcore.ac.uk For instance, 6,7-dihydroxydebrisoquin was identified in marmoset liver microsomes. nih.govwestminster.ac.ukresearchgate.net While an unidentified dihydroxy metabolite thought to arise from 4-hydroxydebrisoquine (B23357) has been noted, its specific structure was not initially confirmed. nih.govcore.ac.uk It was considered that this metabolite might be a 4,5-, 4,6-, 4,7-, or 4,8-dihydroxydebrisoquine. core.ac.uk Given that 6-hydroxydebrisoquine is an aromatic monohydroxylation product in rats, it is possible that 4,6-dihydroxydebrisoquine could be formed from a combination of hydroxylation pathways. core.ac.uk

3,4-Dehydrodebrisoquin and its Impact on Metabolic Ratios

Conjugation Pathways of this compound Metabolites

Following phase I oxidative metabolism, debrisoquin metabolites can undergo phase II conjugation reactions. rsc.orgdoctorlib.org Conjugation typically involves coupling the metabolite with an endogenous molecule, such as glucuronic acid or sulfate, to form more polar conjugates that are readily excreted. rsc.orgdoctorlib.org Debrisoquine and 4-hydroxydebrisoquine glucuronides have been observed and their excretion is highly dependent on the CYP2D6 genotype. nih.govnih.gov Studies using human and porcine hepatocytes have demonstrated the formation of two different glucuronides of N-hydroxydebrisoquine, a related compound, and one was identified as an O-glucuronide. While glucuronidation appears to be a significant conjugation pathway for debrisoquine metabolites, other phase II reactions such as sulfation or acetylation were not detected in studies using human and porcine hepatocytes incubated with N-hydroxydebrisoquine.

Glucuronidation of this compound and its Metabolites

Glucuronidation is a crucial Phase II metabolic pathway that increases the water solubility of compounds, facilitating their excretion. sigmaaldrich.comoup.comresearchgate.net This process involves the conjugation of glucuronic acid to a substrate, typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. sigmaaldrich.comoup.comresearchgate.net Both debrisoquin and its primary metabolite, 4-hydroxydebrisoquine, undergo glucuronidation. nih.govnih.gov

Research indicates that the glucuronidation of debrisoquin and 4-hydroxydebrisoquine is subject to genotype-dependent variability. nih.govnih.gov Studies in human volunteers have shown that glucuronide conjugates of both debrisoquin and 4-hydroxydebrisoquine are excreted in urine. nih.govnih.gov The formation of glucuronides is a significant step in the elimination of these compounds from the body. oup.com

Interactive Table 1: Urinary Excretion of Debrisoquin and Metabolites (0-24 h) in CYP2D6 Extensive Metabolizers (EMs) and Poor Metabolizers (PMs) After Debrisoquin Administration

| Compound | CYP2D6 Phenotype | Percentage of Dose Excreted (0-24 h) |

| Debrisoquin | EM | Variable |

| Debrisoquin | PM | Variable |

| 4-Hydroxydebrisoquine | EM | Variable |

| 4-Hydroxydebrisoquine | PM | Variable |

| 3,4-Dehydrodebrisoquine | EM | 3.1–27.6% |

| 3,4-Dehydrodebrisoquine | PM | 0–2.1% |

| 6-Hydroxydebrisoquine | EM | 0–4.8% |

| 6-Hydroxydebrisoquine | PM | Not detected |

| 8-Hydroxydebrisoquine | EM | 0–1.3% |

| 8-Hydroxydebrisoquine | PM | Not detected |

Note: Data on the exact percentage of debrisoquin and 4-hydroxydebrisoquine excreted as glucuronides across different genotypes is not explicitly detailed as a single range in the provided text snippets, although their genotype-dependent excretion is mentioned. The table reflects the available quantitative data on other metabolites and the qualitative finding regarding glucuronide excretion.

Extrahepatic Metabolism of this compound

While the liver is the primary organ for drug metabolism, extrahepatic tissues also contribute to the biotransformation of various compounds, including this compound. genome.jpfrontiersin.orge-safe-anaesthesia.org Extrahepatic metabolism can occur in various sites such as the gastrointestinal tract, kidney, brain, lung, pancreas, breast, and nasal epithelium. researchgate.nete-safe-anaesthesia.org

Interactive Table 2: Key Enzymes and Tissues Involved in this compound Metabolism

| Enzyme System/Pathway | Primary Metabolite(s) Involved | Major Location(s) |

| CYP2D6 | 4-hydroxydebrisoquine | Liver |

| Glucuronidation (UGTs) | Debrisoquin glucuronide, 4-hydroxydebrisoquine glucuronide | Liver, Gastrointestinal Tract, Kidney, Brain, Lung, Pancreas, Breast, Nasal Epithelium |

| Non-CYP450 Microsomal Activity | 3,4-dehydrodebrisoquine, potentially 1- and 3-hydroxydebrisoquine and ring-opened products | Liver (microsomes) |

Enzyme Kinetics and Molecular Regulation of Debrisoquin Sulfate Biotransformation

Kinetic Characterization of CYP2D6 Activity Towards Debrisoquin Sulfate (B86663)

Studies investigating the kinetic parameters of debrisoquin 4-hydroxylation by recombinant human CYP2D6 have revealed variations depending on the specific CYP2D6 allele and the expression system used. For instance, a study comparing wild-type CYP2D6 (CYP2D6.1) with a mutant form (F120A) showed that the apparent Michaelis constant (Km) value for debrisoquine (B72478) 4-hydroxylation was similar between the mutant and wild-type enzymes. researchgate.net However, the maximum reaction velocity (Vmax) value of the mutant was reported to be 11-fold that of the wild-type. researchgate.net

Comparisons of different functionally active CYP2D6 allelic variants, such as CYP2D6.1, CYP2D6.10, and CYP2D6.17, have also provided insights into the kinetic differences in debrisoquine metabolism. One study indicated that compared to CYP2D6.1, the Km estimates for debrisoquine were approximately 1.3-fold higher for CYP2D6.10 and 1.5-fold higher for CYP2D6.17. The Vmax values for CYP2D6.1 were reported to be 6.6-fold higher than for CYP2D6.10 and 1.1-fold higher than for CYP2D6.17. Another study using a baculovirus expression system found that CYP2D6.17 exhibited a 3-fold increase in Km and no significant change in Vmax with debrisoquine as the substrate, relative to CYP2D6.1. researchgate.net These findings suggest that variations in CYP2D6 alleles can influence both the enzyme-substrate affinity (reflected by Km) and the catalytic turnover rate (reflected by Vmax) for debrisoquin.

Regulatory Elements Influencing CYP2D6 Expression and Debrisoquin Sulfate Metabolism

CYP2D6 expression and, consequently, this compound metabolism are influenced by various regulatory elements, including transcription factors. uchile.clnih.govresearchgate.net

Hepatic Nuclear Factor 4 Alpha (HNF4α), a hepatic transcription factor, plays a significant role in regulating the constitutive expression of the CYP2D6 gene. nih.govresearchgate.net Studies using CYP2D6 humanized mice have demonstrated the in vivo importance of HNF4α in regulating CYP2D6 activity towards debrisoquine. nih.govresearchgate.net Deletion of HNF4α in these mice resulted in a decrease of more than 50% in debrisoquine 4-hydroxylase activity. nih.govresearchgate.net Research indicates that HNF4α is required for the constitutive expression of CYP2D6 in human hepatocytes. researchgate.net Ectopic expression of HNF4α has been shown to enhance the promoter activity of CYP2D6 by binding to a specific region in the promoter. researchgate.net Conversely, knockdown of HNF4α expression leads to significant decreases in CYP2D6 transcription. researchgate.net These findings highlight HNF4α as a key transcriptional regulator contributing to the observed variability in CYP2D6 expression levels and subsequent debrisoquin metabolism.

Comparison of Catalytic Activities of Different CYP2D6 Alleles with this compound

The CYP2D6 gene is highly polymorphic, with numerous allelic variants that result in enzymes with differing catalytic activities. wikipedia.orguchile.clmdpi.comresearchgate.netnih.gov The metabolism of debrisoquine has been widely used to phenotype individuals based on their CYP2D6 metabolic capacity, categorizing them as poor, intermediate, extensive, or ultrarapid metabolizers. microbiomeprescription.comwikipedia.orguchile.cl

Comparative studies of different CYP2D6 alleles using debrisoquine as a substrate have revealed significant differences in metabolic activity. For example, the CYP2D617 allele has been shown to exhibit higher activity for debrisoquine compared to other substrates in some studies. tandfonline.com The CYP2D610 allele is generally associated with lower activity compared to the wild-type CYP2D61. tandfonline.comnih.gov While some studies suggest that the CYP2D62 allele may have slightly reduced activity for some substrates, one study found no difference in debrisoquine metabolism compared to CYP2D6*1. uzh.ch

Differences in catalytic efficiency (Vmax/Km) have been observed among alleles. Studies comparing CYP2D6.1, CYP2D6.10, and CYP2D6.17 have shown decreased catalytic efficiencies for the variant alleles compared to CYP2D6.1, although the magnitude of the decrease can be substrate-dependent. nih.gov

The number of functional CYP2D6 gene copies, including gene duplications, also significantly impacts debrisoquine metabolism. wikipedia.orgki.se Individuals with an increased number of functional gene copies tend to have higher CYP2D6 activity, leading to increased debrisoquine clearance and decreased urinary recovery of the parent drug and its metabolites compared to individuals with fewer functional copies. ki.se

The following table summarizes some of the reported kinetic parameters for debrisoquine metabolism by different CYP2D6 variants:

| CYP2D6 Variant | Expression System | Km (µM) | Vmax (pmol/min/pmol P450 or relative) | Intrinsic Clearance (Vmax/Km) | Reference |

| Wild-type | Not specified | Similar | 1 (relative) | - | researchgate.net |

| F120A Mutant | Not specified | Similar | 11 (relative) | - | researchgate.net |

| CYP2D6.1 | cDNA-expressed | 1 (relative) | 6.6 (relative to CYP2D6.10), 1.1 (relative to CYP2D6.17) | 1 (relative) | |

| CYP2D6.10 | cDNA-expressed | 1.3 (relative to CYP2D6.1) | 1 (relative) | Decreased (1.32 to 27.9% of CYP2D6.1 efficiency for various substrates) | nih.gov |

| CYP2D6.17 | cDNA-expressed | 1.5 (relative to CYP2D6.1) | 1 (relative) | Decreased (7.33 to 80.4% of CYP2D6.1 efficiency for various substrates) | nih.gov |

| CYP2D6.17 | Baculovirus | 3-fold increase (relative to CYP2D6.1) | No change (relative to CYP2D6.1) | - | researchgate.net |

Note: Kinetic parameters can vary significantly between studies due to differences in expression systems, assay conditions, and data analysis methods. Relative values are presented where absolute values were not consistently reported.

Clinical Phenotyping and Genotyping Methodologies for Debrisoquin Sulfate

Methodologies for Determining Debrisoquin Sulfate (B86663) Oxidation Phenotype

Determining the debrisoquin sulfate oxidation phenotype primarily relies on analyzing the metabolic ratio of debrisoquine (B72478) to its main metabolite, 4-hydroxydebrisoquine (B23357), which is formed by the action of the CYP2D6 enzyme. nih.govuchile.clnih.govresearchgate.net

Urinary Metabolic Ratio Assessment

The most common method for determining the debrisoquin oxidation phenotype is the assessment of the urinary metabolic ratio (MR). This involves administering a single dose of this compound and then collecting urine over a specific period, typically 8 hours. nih.govnih.govresearchgate.netamegroups.cnscielo.br The concentrations of unchanged debrisoquine and its 4-hydroxy metabolite in the urine are then measured, often using techniques like High-Performance Liquid Chromatography (HPLC). uchile.clresearchgate.netscielo.br The metabolic ratio is calculated as the molar ratio of debrisoquine to 4-hydroxydebrisoquine in the urine sample. uchile.clamegroups.cn

Different metabolic ratio ranges are used to classify individuals into distinct metabolizer phenotypes. For example, a metabolic ratio of 10.0 or greater has been used to define poor metabolizers in some studies. nih.gov Extensive metabolizers typically exhibit lower metabolic ratios. researchgate.netscielo.br Studies have shown significant differences in the urinary excretion of debrisoquine and 4-hydroxydebrisoquine between extensive and poor metabolizers. For instance, in one study, the mean urinary recovery of debrisoquine was significantly higher in poor metabolizers compared to extensive metabolizers, while the excretion of 4-hydroxydebrisoquine was much lower in poor metabolizers. nih.gov

Data from a study on a Caucasian population illustrates the difference in urinary excretion between extensive and poor metabolizers:

| Phenotype | Debrisoquine Excretion (Mean ± SD) | 4-Hydroxydebrisoquine Excretion (Mean ± SD) |

| Extensive Metabolizers | 8.9% ± 11.9% | 17.4% ± 17.3% |

| Poor Metabolizers | 45.1% ± 32.2% | 0.5% ± 0.9% |

Note: Data derived from a study using a single 10 mg dose of debrisoquine sulfate with 8-hour urine collection. nih.gov

The urinary metabolic ratio provides a direct measure of the in vivo activity of CYP2D6. nih.gov

Plasma Concentration-Time Profile Analysis

Analysis of plasma concentration-time profiles of debrisoquine and 4-hydroxydebrisoquine can also be used to assess CYP2D6 activity. After administration of this compound, blood samples are collected at various time points, and the concentrations of the parent drug and its metabolite are determined. nih.govufl.educlinicaltrials.gov Pharmacokinetic parameters, such as the area under the plasma concentration-time curve (AUC), can be calculated for both debrisoquine and 4-hydroxydebrisoquine. nih.govlstmed.ac.ukcopbela.org The ratio of the AUC of debrisoquine to the AUC of 4-hydroxydebrisoquine can serve as an indicator of CYP2D6 metabolic capacity. nih.gov

Studies have demonstrated marked differences in the plasma level-time profiles between individuals with different CYP2D6 genotypes. nih.gov For example, the ratio of the AUC(0-8) values for debrisoquine to 4-hydroxydebrisoquine has been shown to correlate significantly with the urinary metabolic ratio. nih.gov The number of functional CYP2D6 alleles significantly impacts the plasma concentration-time curves of debrisoquine and its 4-hydroxy metabolite. nih.gov

Correlation Between this compound Phenotype and CYP2D6 Genotype

There is a strong correlation between the this compound oxidation phenotype, as determined by the metabolic ratio, and an individual's CYP2D6 genotype. drugbank.comuchile.clfrontiersin.orgsigmaaldrich.comnih.gov The CYP2D6 gene is highly polymorphic, with numerous alleles that can result in absent, reduced, normal, or increased enzyme activity. amazonaws.com Genotyping techniques, such as PCR-based methods, are used to identify these genetic variants. uchile.clnih.govdanaher.com

Studies have consistently shown that individuals classified as poor metabolizers based on their debrisoquin metabolic ratio often carry two non-functional or reduced-function CYP2D6 alleles. amazonaws.comuchile.clresearchgate.net Conversely, extensive metabolizers typically have at least one functional allele, and ultrarapid metabolizers may have duplicated or multiduplicated functional genes. amazonaws.comuchile.clnih.gov

Research in various populations has explored this phenotype-genotype relationship. For instance, a study in a Chilean mestizo population found a correlation of 78.3% between genotype analysis and phenotypes determined by the debrisoquine metabolic ratio. uchile.cl Another study involving African-Americans and Caucasians also demonstrated a strong association between the poor metabolizer phenotype and the presence of two defective CYP2D6 alleles. researchgate.net

While the correlation is generally high, discrepancies between phenotype and genotype can occur due to factors such as the presence of rare alleles not included in the genotyping panel, gene rearrangements, or drug-drug interactions that inhibit or induce CYP2D6 activity (phenocopying). amazonaws.comresearchgate.netfda.gov

Concurrent Use of this compound in Pharmacokinetic Cocktail Studies

This compound is frequently included in pharmacokinetic cocktail studies, also known as phenotyping cocktails or probe cocktails. scielo.brfrontiersin.orgnih.govuni.lu These studies involve the simultaneous administration of a مجموعة of probe drugs, each a specific substrate for a different drug-metabolizing enzyme or transporter. nih.goveuropa.eu This approach allows for the simultaneous assessment of the activity of multiple drug-metabolizing pathways in a single study. nih.govresearchgate.net

The use of debrisoquine in cocktail studies requires careful consideration of the doses used to minimize potential pharmacodynamic interactions between the probe drugs. nih.gov While the standard dose for assessing CYP2D6 phenotype alone is typically 10 mg, lower doses, such as 5 mg, have been used in cocktail studies to improve tolerability. nih.gov

Advancements in this compound Phenotyping and Genotyping Techniques

Advancements in analytical techniques and genetic technologies have improved the accuracy and efficiency of this compound phenotyping and CYP2D6 genotyping. drugbank.comfrontiersin.orgdanaher.comfrontiersin.orgmdpi.comfrontiersin.org

For phenotyping, highly sensitive and specific analytical methods, such as HPLC with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used for the simultaneous quantitation of debrisoquine and 4-hydroxydebrisoquine in biological samples like urine and plasma. researchgate.netscielo.bracs.orgresearchgate.net These methods offer improved sensitivity and throughput compared to earlier techniques. researchgate.netscielo.br Alternative matrices like saliva have also been explored for phenotyping. researchgate.net

In genotyping, the evolution of molecular techniques has moved from early methods like Restriction Fragment Length Polymorphisms (RFLP) and allele-specific PCR to more advanced approaches such as DNA microarrays and next-generation sequencing (NGS). nih.govdanaher.commdpi.com These technologies allow for the detection of a wider range of CYP2D6 genetic variants, including single nucleotide polymorphisms (SNPs), insertions, deletions, and gene duplications or multiplications, providing a more comprehensive assessment of an individual's genetic makeup related to CYP2D6 activity. danaher.comcpicpgx.org The integration of high-throughput genotyping with advanced phenotyping technologies is crucial for understanding the complex relationship between genotype and phenotype. mdpi.comfrontiersin.org

Population Pharmacokinetics and Variability of Debrisoquin Sulfate Metabolism

Inter-individual Variability in Debrisoquin Sulfate (B86663) Metabolism

Marked inter-individual variation exists in the ability of individuals to metabolize debrisoquin taylorandfrancis.comrjppd.org. This variability is largely attributed to genetic differences in the CYP2D6 enzyme taylorandfrancis.comhmdb.carjppd.orgresearchgate.net. The debrisoquine (B72478) hydroxylation polymorphism is characterized by different metabolic phenotypes, primarily classified as poor metabolizers (PMs) and extensive metabolizers (EMs) ncats.ioresearchgate.netscholaris.ca. A subgroup within the extensive metabolizers, known as ultrarapid metabolizers, has also been identified ncats.ioresearchgate.net.

The metabolic phenotype is typically determined by the debrisoquine metabolic ratio (MR), which is the ratio of the amount of debrisoquin to its metabolite, 4-hydroxydebrisoquin, in urine collected over a specific period, commonly 8 hours taylorandfrancis.com. A bimodal distribution of the metabolic ratio is observed in many populations, allowing for the distinction between PMs and EMs taylorandfrancis.com. Individuals classified as PMs exhibit a reduced capacity to metabolize debrisoquin, resulting in higher metabolic ratios taylorandfrancis.com. This impaired metabolism in PMs is often due to the absence or reduced function of the CYP2D6 protein, frequently caused by genetic defects in the CYP2D6 gene scholaris.ca. Genetic factors are considered major determinants of this inter-individual variability, with studies indicating a high genetic heritability for debrisoquine hydroxylation capacity nih.gov.

Inter-ethnic Differences in Debrisoquin Sulfate Hydroxylation Polymorphism

Significant inter-ethnic differences exist in the frequency of CYP2D6 hydroxylation polymorphism hmdb.canih.govki.senih.govnih.gov. These differences contribute to variations in drug metabolism and response across populations nih.gov. The prevalence of the poor metabolizer phenotype varies considerably among different ethnic groups taylorandfrancis.comoup.com.

This compound Metabolism in Caucasian Populations

In Caucasian populations, the frequency of the poor metabolizer phenotype for debrisoquine hydroxylation is generally reported to be between 5% and 10% taylorandfrancis.comhmdb.cascholaris.caoup.com. This incidence appears to be relatively consistent across different Caucasian groups regardless of geographical location oup.com. Studies in British and German populations have shown that the observed variation in debrisoquine metabolic ratio can largely be explained by two alleles at a major autosomal locus nih.gov. The antimode for distinguishing PMs from EMs in Caucasian populations using the debrisoquine metabolic ratio is typically around 12.6 taylorandfrancis.com.

| Population (Caucasian) | Poor Metabolizer Frequency (%) | Reference |

| European White | 5-10 | taylorandfrancis.comhmdb.ca |

| British Caucasians | 5-10 | oup.com |

| Spanish | 4.9 | researchgate.net |

| Swedish | 9.4 | nih.gov |

| White French | 3.9 | taylorandfrancis.com |

| North American Caucasians | 5-10 | scholaris.ca |

This compound Metabolism in Asian Populations (e.g., Chinese, Korean, Malay)

Asian populations generally exhibit a lower frequency of the poor metabolizer phenotype compared to Caucasians taylorandfrancis.comoup.com. The incidence of PMs in Asian groups is typically reported to be between 0% and 2% taylorandfrancis.comoup.com. Studies in specific Asian populations highlight these differences. In a study of Chinese and Malay healthy volunteers, no poor metabolizers were found in the Chinese population, while two poor metabolizers were identified among the Malays nih.gov. Japanese populations have also shown a very low frequency of debrisoquine PMs, with some studies identifying none nih.govnih.gov.

Within the extensive metabolizer category, some studies suggest that Asians may have higher metabolic ratios (indicating slower metabolism) than Caucasian extensive metabolizers oup.com. This diminished metabolic activity in Asians has been associated with a higher frequency of the CYP2D610 allele oup.com.

| Population (Asian) | Poor Metabolizer Frequency (%) | Reference |

| Asians (general) | 0-2 | taylorandfrancis.comoup.com |

| Chinese | 0 | nih.govnih.gov |

| Malay | ~2 (using MR antimode of 10.0) | nih.gov |

| Japanese | 0-0.5 | nih.govnih.gov |

| Korean | Low (specific frequency not consistently provided in snippets, but indicated as lower than Caucasians) | oup.comjpmph.org |

This compound Metabolism in African Populations (e.g., Ethiopian, Tanzanian)

The prevalence of poor metabolizers of debrisoquine in African populations has shown variability across different groups, with estimates ranging from 0% to 19% oup.com. Compared to Caucasians, some African populations may exhibit a shift towards higher metabolic ratios within the extensive metabolizer category, suggesting a potentially lower CYP2D6 activity oup.comresearchgate.netnih.gov.

Studies in specific African populations provide more detail. In an Ethiopian population, a surprisingly high frequency (29%) of individuals with duplicated and multi-duplicated active CYP2D6 genes (associated with ultrarapid metabolism) was observed, while only a small percentage were poor metabolizers ki.sewapcpjournal.org.ng. In a black Tanzanian population of Bantu origin, 7% were identified as poor metabolizers, but none were homozygous for defective CYP2D6 alleles nih.gov. This population showed a generally decreased capacity to metabolize debrisoquine compared to Caucasians, with a higher percentage of extensive metabolizers having metabolic ratios greater than 1 nih.gov. A new variant gene, CYP2D617, which results in an enzyme with altered specificity and lower debrisoquine hydroxylation capacity, has been found to be common in some African populations, such as the Zimbabwean Shona population (34% allele frequency) and Ethiopians (9% allele frequency) ki.se.

| Population (African) | Poor Metabolizer Frequency (%) | Ultrarapid Metabolizer Frequency (%) | Reference |

| Africans (general) | 0-19 | - | oup.com |

| Ethiopian | Low (specific %) | 29 | ki.sewapcpjournal.org.ng |

| Tanzanian Bantu | 7 | 9 (allele duplication) | nih.govnih.gov |

| Zimbabwean Shona | 2.1 (by debrisoquine) | - | oup.com |

| Nigerians | 0-8.1 | - | nih.gov |

| Ghanaians | 6-10 | - | nih.gov |

Factors Influencing this compound Metabolic Ratios within Phenotypes

While genetic polymorphism of CYP2D6 is the primary determinant of debrisoquine metabolic phenotypes, other factors can influence the metabolic ratio within these phenotypes scholaris.casigmaaldrich.comnih.gov. Both genetic and environmental factors contribute to the inter-individual and inter-ethnic variability in drug metabolism hmdb.canih.gov.

Influence of Environmental Factors

Environmental factors can play a role in modulating debrisoquine metabolism nih.govscholaris.casigmaaldrich.comnih.govfrontiersin.orglongdom.org. Studies have investigated the impact of various environmental exposures on debrisoquine metabolic ratios hmdb.canih.gov. For instance, the influence of tobacco smoking, ethanol, caffeine, gender, and oral contraceptive use on the debrisoquine metabolic ratio has been analyzed in healthy volunteers hmdb.canih.gov.

Specific environmental factors that have shown some influence include tobacco smoking and potentially dietary factors nih.govnih.govlongdom.orgmdpi.com. In extensive metabolizers, debrisoquine metabolic ratios were found to be significantly lower during a period of smoking cessation compared to a smoking period nih.gov. Dietary differences have also been suggested as a factor contributing to variations in debrisoquine metabolism, particularly in populations with different dietary habits mdpi.comresearchgate.net. For example, the consumption of a larger variety of plants containing alkaloids in native Ethiopians has been hypothesized to influence debrisoquine metabolism compared to Ethiopians living in Sweden mdpi.comresearchgate.net.

However, some studies have concluded that the debrisoquine metabolic phenotype is extensively controlled by a monogenic system and not significantly influenced by environmental factors or age nih.gov. The clinical relevance of the observed modifications in debrisoquine metabolic ratio by factors like tobacco smoking and sexual hormones remains unclear nih.gov.

Biological and Pathological Variables

Biological and pathological variables can influence the metabolic rate of debrisoquine. Studies have investigated the relationship between debrisoquine oxidation phenotype and various biological and pathological factors in large populations. In one study involving over 3000 healthy Caucasian subjects, ages 35 to 50 years, several factors were examined for their relation to the debrisoquine-oxidation phenotype nih.gov.

Factors found to differ significantly between poor and extensive metabolizers in this study included mean cell volume, mean corpuscular hemoglobin concentration, albumin levels, and ponderal index nih.gov. Conversely, other blood constituents such as cholesterol and glucose did not show significant differences between these metabolic phenotypes nih.gov. The lack of correlation with many tested variables suggests that certain biological factors may not necessitate subgrouping in clinical trials based on debrisoquine metabolism nih.gov.

Pathological conditions, such as liver cirrhosis, have been shown to affect the activity of certain CYP450 enzymes, including those involved in drug metabolism nih.gov. While the direct impact of specific pathological variables on this compound metabolism (mediated primarily by CYP2D6) is complex and can vary, impaired liver function could potentially alter its pharmacokinetics nih.govmedscape.com. Genetic differences in P-450 enzymes can lead to abnormal drug reactions medscape.com.

Gender and Hormonal Influences

The influence of gender and hormonal factors on this compound metabolism, primarily mediated by CYP2D6, has been investigated, with some conflicting findings researchgate.netresearchgate.net. Some studies initially suggested that gender had no significant influence on the metabolism of debrisoquine when used as a probe drug for CYP2D6 activity researchgate.net. However, more recent research involving larger cohorts has indicated a slightly but significantly higher CYP2D6 activity in women who are extensive metabolizers compared to men researchgate.net. This finding was based on studies using dextromethorphan (B48470), another CYP2D6 substrate, where lower metabolic ratios were observed in women than in men researchgate.net.

Hormonal influences, particularly from sex hormones, have been studied as potential modifiers of CYP2D6 activity nih.gov. While some studies have not found a consistent association between menstrual cycle phase or oral contraceptive use and CYP2D6 activity, others suggest a potential modification researchgate.netresearchgate.netnih.gov. For instance, one study observed that among extensive metabolizers, the debrisoquine metabolic ratio was significantly lower during the luteal phase of the menstrual cycle compared to the ovulatory and pre-ovulatory phases, suggesting a potential influence of sexual hormones researchgate.net. Additionally, CYP2D6 activity has been reported to increase during pregnancy in intermediate and extensive metabolizers nih.gov. Estrogen, a female hormone, has been shown to inhibit the activity of certain CYP450 enzymes, while testosterone (B1683101) can induce the expression of others, indicating a broader influence of sex hormones on drug metabolism enzymes numberanalytics.comuspharmacist.com.

The observed gender differences in CYP2D6 activity among extensive metabolizers, with women showing slightly higher activity, might contribute to variations in the metabolism of debrisoquine researchgate.netresearchgate.net. However, the clinical relevance of these hormonal fluctuations and gender-specific differences in the context of this compound metabolism requires further clarification researchgate.net.

Summary of Key Findings on Biological and Pathological Variables

| Variable | Relationship with Debrisoquine Metabolism (Phenotype) | Notes | Source |

| Mean cell volume | Significantly different between PMs and EMs | nih.gov | |

| Mean corpuscular hemoglobin concentration | Significantly different between PMs and EMs | nih.gov | |

| Albumin | Significantly different between PMs and EMs | nih.gov | |

| Ponderal index | Significantly different between PMs and EMs | nih.gov | |

| Cholesterol | No significant difference between PMs and EMs | nih.gov | |

| Glucose | No significant difference between PMs and EMs | nih.gov | |

| Liver cirrhosis | Can affect CYP450 enzyme expression/activity | Potential to alter debrisoquine pharmacokinetics, though complex | nih.gov |

Summary of Key Findings on Gender and Hormonal Influences

| Factor | Influence on CYP2D6 Activity (Debrisoquine Metabolism) | Notes | Source |

| Gender (Women vs. Men) | Slightly but significantly higher activity in women (extensive metabolizers) in some studies | Based on studies using dextromethorphan; conflicting findings exist. | researchgate.netresearchgate.net |

| Menstrual cycle phase | Lower metabolic ratio during luteal phase in extensive metabolizers in one study | Suggests potential influence of sexual hormones; clinical relevance unclear. | researchgate.net |

| Oral contraceptive use | Inconsistent association in several studies | Some evidence suggests potential modification. | researchgate.netresearchgate.netnih.gov |

| Pregnancy | Increased CYP2D6 activity in intermediate and extensive metabolizers | nih.gov | |

| Estrogen | Shown to inhibit certain CYP450 enzymes | Broader influence of sex hormones on drug metabolism enzymes. | numberanalytics.comuspharmacist.com |

| Testosterone | Can induce the expression of certain CYP450 enzymes | Broader influence of sex hormones on drug metabolism enzymes. | numberanalytics.comuspharmacist.com |

Debrisoquin Sulfate in Drug Drug Interaction Studies

Mechanisms of Drug-Drug Interactions Involving Debrisoquin Sulfate (B86663)

Drug-drug interactions (DDIs) can occur through various mechanisms, including alterations in drug absorption, distribution, metabolism, and excretion sps.nhs.uk. For debrisoquin sulfate, the most significant interactions primarily involve its metabolism, which is predominantly catalyzed by CYP2D6 ncats.iodrugbank.com. This enzyme is responsible for the 4-hydroxylation of debrisoquin to its main metabolite, 4-hydroxydebrisoquin nih.gov. The metabolic ratio of debrisoquin to 4-hydroxydebrisoquin in urine is a widely used indicator of CYP2D6 activity and phenotype ncats.ionih.gov.

Pharmacokinetic interactions involving this compound often stem from the inhibition or induction of CYP2D6 activity by co-administered drugs researchgate.netnih.gov. Inhibition of CYP2D6 leads to decreased metabolism of this compound, resulting in increased plasma concentrations of the parent drug and a higher metabolic ratio researchgate.net. Conversely, induction of CYP2D6 would theoretically lead to increased metabolism and a lower metabolic ratio, although the impact of induction on this compound metabolism appears to be limited fda.govuchile.clscbt.comnih.gov.

This compound exhibits specific interactions with CYP2D6, including π-π stacking and ionic interactions that contribute to the formation of a stable enzyme-substrate complex. Its flexible structure allows for conformational changes within the active site, optimizing binding.

CYP2D6 Inhibition by Co-administered Agents and its Effect on this compound Metabolism

Inhibition of CYP2D6 by other drugs is a major mechanism of drug-drug interaction affecting this compound metabolism. Numerous therapeutic agents are known to inhibit CYP2D6 to varying degrees, and their co-administration with this compound can significantly alter its pharmacokinetics. scbt.comresearchgate.netdrugbank.comnih.goviu.edu

Quinidine (B1679956) as a Potent Inhibitor of this compound Hydroxylation

Quinidine is a well-established and potent inhibitor of CYP2D6 researchgate.netdrugbank.comiu.eduwikidoc.org. Studies have demonstrated that even low doses of quinidine can significantly inhibit the 4-hydroxylation of this compound, leading to a marked increase in the debrisoquin metabolic ratio researchgate.net. This inhibitory effect is dose-dependent. For instance, in individuals classified as ultrarapid metabolizers due to multiple functional CYP2D6 gene copies, quinidine administration resulted in a dose-dependent increase in the debrisoquin metabolic ratio, shifting their phenotype towards that of extensive or even poor metabolizers researchgate.net.

Data from a study investigating the effect of quinidine on debrisoquin metabolism in ultrarapid metabolizers highlights this relationship:

| Quinidine Dose (mg) | Debrisoquin Metabolic Ratio (MR) Range (without Quinidine) | Debrisoquin Metabolic Ratio (MR) Range (with Quinidine 160 mg) |

| 0 | 0.01 - 0.07 | - |

| 160 | - | 2.2 - 12.6 |

This demonstrates the significant inhibitory capacity of quinidine on CYP2D6-mediated debrisoquin hydroxylation.

Other Clinically Significant Inhibitors of CYP2D6 Relevant to this compound

Besides quinidine, several other drugs are known to be clinically significant inhibitors of CYP2D6 and can impact this compound metabolism. These include various classes of drugs such as antidepressants (e.g., fluoxetine, paroxetine), antipsychotics (e.g., chlorpromazine, thioridazine), antiarrhythmics (e.g., amiodarone), and others like cimetidine (B194882) and some antihistamines sps.nhs.ukresearchgate.netnih.govdoctorlib.org. Co-administration of these inhibitors with this compound can lead to elevated debrisoquin levels and potentially alter the assessment of an individual's CYP2D6 phenotype.

Examples of CYP2D6 inhibitors that can affect debrisoquin metabolism include:

Amiodarone nih.gov

Chlorpheniramine nih.gov

Chlorpromazine nih.gov

Cimetidine

Fluoxetine

Paroxetine ncats.io

Quinine (at higher doses) fda.gov

Thioridazine ncats.io

The extent of inhibition varies depending on the specific inhibitor, its dose, and the individual's CYP2D6 genotype.

Induction of CYP Enzymes and its Limited Impact on this compound Metabolism

Enzyme induction is another mechanism of pharmacokinetic interaction, where a substance increases the activity of metabolic enzymes, leading to faster metabolism of co-administered drugs researchgate.net. While several CYP enzymes are known to be inducible by various drugs and environmental factors, the impact of induction on CYP2D6-mediated this compound metabolism appears to be limited fda.govuchile.clscbt.comnih.gov.

Studies investigating the effects of known enzyme inducers on debrisoquin hydroxylation have generally shown minimal or no significant changes in the debrisoquin metabolic ratio. For example, while substances like rifampicin (B610482) are potent inducers of other CYP enzymes like CYP3A4 and CYP2C9, their effect on CYP2D6 activity is less pronounced nih.govfda.gov. This suggests that while induction is a crucial mechanism for other drug interactions, it plays a less significant role in altering the metabolism of this compound compared to enzyme inhibition.

Debrisoquin Sulfate As a Research Tool in Specialized Contexts

Application of Debrisoquin Sulfate (B86663) in Animal Models of Drug Metabolism

Animal models are crucial for understanding drug metabolism and disposition in a living system. Debrisoquin sulfate has been used in these models to study the activity and role of drug-metabolizing enzymes, particularly those in the cytochrome P450 family. Rodents, such as rats and mice, are commonly used due to their established metabolic pathways and ease of handling. ijrpc.com

Humanized Mouse Models for this compound Disposition

Humanized mouse models, specifically those expressing human cytochrome P450 enzymes like CYP2D6, have been developed to better mimic human drug metabolism in vivo. These models are valuable for studying the disposition of drugs metabolized by these enzymes, including debrisoquin. tandfonline.comnih.govnih.govdoi.org

In CYP2D6-humanized mice, the expression of functional human CYP2D6 significantly enhances the metabolic elimination of debrisoquin compared to wild-type mice. This is evidenced by a markedly higher systemic clearance and a reduced half-life of debrisoquin in these models. nih.gov Studies have shown that the systemic exposure (AUC) to the major metabolite, 4-hydroxydebrisoquine (B23357), is substantially higher in CYP2D6-transgenic mice. nih.gov

Data from studies comparing debrisoquine (B72478) pharmacokinetics in wild-type and CYP2D6-humanized mice demonstrate these differences:

| Mouse Model | Debrisoquine Clearance (L/h/kg) | Debrisoquine Half-life (h) | 4-hydroxydebrisoquine AUC (relative to wild-type) |

| Wild-type mice | 15.2 ± 0.9 | 16.5 ± 4.5 | 1 |

| CYP2D6-humanized mice | 94.1 ± 22.3 | 6.9 ± 1.6 | 8.6 |

These humanized models provide a platform for preclinical studies to evaluate the in vivo role of human CYP2D6 in drug metabolism and to predict potential drug-drug interactions and variability observed in humans. nih.govnih.gov Chimeric mice with humanized livers, where a significant portion of the liver is replaced by human hepatocytes, also exhibit a humanized profile of drug metabolism, including the metabolism of debrisoquin. doi.org

Comparative Metabolism Studies Across Species

This compound has been used in comparative metabolism studies to highlight species-specific differences in drug-metabolizing enzyme activity. There are notable differences in CYP2D6-mediated drug metabolism between humans and rodents. nih.gov For instance, while debrisoquine is primarily 4-hydroxylated in humans and Sprague-Dawley rats, liver microsomes from some mouse strains show little to no debrisoquine 4-hydroxylation activity. nih.gov Studies comparing the metabolism of debrisoquine sulfate in rat, dog, and man have shown similarities, with certain acidic urinary metabolites being present in all three species. nih.gov These comparative studies are important for selecting appropriate animal models for preclinical drug development and for understanding the relevance of animal data for predicting human outcomes. mdpi.comresearchgate.neteuropa.eu

This compound in Central Nervous System Dopamine (B1211576) Metabolism Research

This compound has been utilized as a research tool in the study of central nervous system (CNS) dopamine metabolism. It is described as a monoamine oxidase inhibitor that does not readily enter the brain. nih.govncats.ioresearchgate.net This property allows researchers to investigate peripheral dopamine metabolism separately from CNS dopamine metabolism. nih.gov

Studies in schizophrenic subjects have involved administering this compound and measuring levels of dopamine metabolites like homovanillic acid (HVA) in plasma, cerebrospinal fluid (CSF), and urine. nih.govresearchgate.net While debrisoquin administration led to marked reductions in plasma and urinary HVA levels, it was not associated with changes in CSF HVA levels. nih.gov However, significant correlations between plasma and CSF HVA concentrations were observed during debrisoquin administration, suggesting that under these conditions, peripheral HVA measurements may better reflect CNS dopamine system function and metabolism. nih.govnih.gov This indicates that debrisoquin can be used to create a state where peripheral measures of HVA are more indicative of central dopamine turnover. nih.govnih.gov

This compound Phenotyping in Psychiatric Patient Populations

Debrisoquine phenotyping, which assesses the activity of the CYP2D6 enzyme based on the metabolic ratio of debrisoquine to its metabolite, has been applied in studies involving psychiatric patient populations. ncats.ionih.govnih.gov The CYP2D6 enzyme is responsible for the metabolism of many psychotropic medications, and variability in its activity can influence drug response and the occurrence of adverse effects. ncats.ioresearchgate.net

Studies have investigated the debrisoquine oxidation phenotype in patients with conditions like depression. nih.gov It has been observed that the distribution of the debrisoquine metabolic ratio can be shifted in patients treated with certain psychiatric drugs, such as neuroleptics and antidepressants, compared to healthy populations. nih.gov This suggests that the phenotypic expression of debrisoquine oxidation can be modified by drugs that are also metabolized by CYP2D6. nih.gov Therefore, careful interpretation of debrisoquine phenotyping results is necessary in psychiatric patients receiving multiple medications. nih.gov Research has also explored the relationship between debrisoquine hydroxylation phenotype and adverse drug reactions in psychiatric patients. researchgate.net

This compound in Oncology Research (e.g., Lung Cancer Association)

The metabolic polymorphism associated with debrisoquine hydroxylation, primarily mediated by CYP2D6, has been investigated for potential associations with cancer risk, including lung cancer. nih.govnih.govresearchgate.net The hypothesis explored is that the genetically determined ability to metabolize debrisoquine might identify individuals at altered risk for certain cancers, particularly those linked to exposure to carcinogens metabolized by CYP2D6. nih.gov

However, studies examining the association between debrisoquine metabolic phenotype and lung cancer risk have yielded conflicting results. nih.govnih.govresearchgate.net Some research has suggested that poor metabolizers of debrisoquine might have a reduced risk of developing lung cancer from smoking, but other studies have not found a significant difference in the frequency of poor metabolizers between lung cancer patients and control groups. nih.govnih.gov Furthermore, some studies have concluded that debrisoquine metabolic phenotype is not a strong predictor of lung cancer risk in the general population. nih.govnih.gov While the concept that metabolic polymorphisms can influence susceptibility to lung cancer is plausible, the debrisoquine metabolic phenotype has not consistently shown an association with lung cancer risk in reported data. nih.govresearchgate.net

This compound as a Tool for Investigating Novel Enzyme Activities (e.g., TMPRSS2)

Beyond its well-established role in CYP2D6 research, this compound has also emerged as a tool for investigating novel enzyme activities, such as that of transmembrane protease serine 2 (TMPRSS2). TMPRSS2 is a host cell protease involved in the activation and entry of various viruses, including SARS-CoV-2, into cells. nih.govresearchgate.netnih.govresearchgate.net

Research has identified debrisoquine as an inhibitor of TMPRSS2 protease activity. nih.govwikipedia.org Studies utilizing in silico and biochemical screening platforms have found debrisoquine to be active in cell-based viral entry assays in a TMPRSS2-dependent manner. nih.gov This indicates that debrisoquine can block the ability of SARS-CoV-2 to enter human lung cells by inhibiting TMPRSS2. nih.govwikipedia.org Further studies exploring debrisoquine analogues have suggested that this compound serves as a tractable hit compound for the development of more potent TMPRSS2 inhibitors. nih.gov This highlights the potential of this compound as a starting point for investigating and developing inhibitors targeting novel enzymatic targets relevant to viral infections.

Advanced Research Perspectives and Future Directions

Integration of Debrisoquin Sulfate (B86663) Phenotyping Data with Genomic Sequencing in Personalized Medicine

Debrisoquin's metabolic fate, predominantly governed by CYP2D6 activity, has long served as a key indicator in pharmacogenetic studies. The observation of deficient debrisoquin metabolism, inherited as an autosomal recessive trait, was a foundational element in recognizing significant variations in how individuals process drugs nih.gov. The subsequent identification and characterization of various CYP2D6 alleles (such as CYP2D61, CYP2D64, and CYP2D617) with differing functional impacts have provided a clear genetic basis for these observed metabolic phenotypes nih.gov, uchile.cl, researchgate.net.

The integration of debrisoquin sulfate phenotyping data with advanced genomic sequencing techniques, including whole exome sequencing and genome-wide association studies (GWAS), offers a more comprehensive approach to personalized medicine nih.gov. While traditional genotyping methods typically target common genetic variants like SNPs in CYP2D6, advanced sequencing can uncover rare variants and structural alterations, such as gene deletions, duplications, and complex hybrid alleles, which also contribute to the intricate variability of CYP2D6 activity annlabmed.org, researchgate.net. Research indicates that while genotype broadly correlates with phenotype, a degree of unexplained variability persists uchile.cl. Combining deep phenotyping data from debrisoquin metabolism with comprehensive gene sequencing has the potential to account for a greater proportion of the inter-individual differences in CYP2D6 activity compared to relying solely on conventional genotyping biorxiv.org. This integrated strategy is vital for enhancing the accuracy of predicting an individual's drug metabolic capacity, a critical step towards optimizing drug regimens and minimizing adverse drug reactions for medications metabolized by CYP2D6 nih.gov, nih.gov.

Comprehensive Pharmacogenomic Approaches Beyond Single Gene Polymorphisms

While CYP2D6 is a primary enzyme in debrisoquin metabolism, a complete understanding within pharmacogenomics necessitates considering the complex interplay of multiple genes and influencing factors. The field of pharmacogenomics is evolving beyond examining single drug-single gene interactions to encompass broader biological pathways, including both pharmacokinetics (how the body affects a drug) and pharmacodynamics (how a drug affects the body) nih.gov.

Debrisoquin metabolism, although strongly associated with CYP2D6, can be influenced by other enzymes and transporters. Notably, debrisoquin is a substrate for the organic cation transporter 1 (OCT1), which facilitates its uptake into hepatocytes, the primary site of CYP2D6 metabolism nih.gov. Polymorphisms within the OCT1 gene can impact debrisoquin uptake and potentially contribute to variations in its observed metabolic phenotype nih.gov.

Future research utilizing this compound will likely involve its application in broader pharmacogenomic studies that assess genetic variations in a wider array of drug-metabolizing enzymes (extending beyond CYP2D6 to include, for example, CYP2C9, CYP2C19, and CYP3A4) and drug transporters (such as OCT1 and OCT2) nih.gov, plos.org. This holistic approach, potentially incorporating data from transcriptomics and metabolomics, aims to unravel the complex genetic architecture underlying drug response and further refine personalized medicine strategies nih.gov.

Artificial Intelligence and Machine Learning Applications in Predicting this compound Metabolism and Interactions

The growing availability of extensive pharmacogenomic datasets, encompassing debrisoquin phenotyping data and CYP2D6 genomic information, presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML) techniques nih.gov, nih.gov. AI and ML algorithms are capable of analyzing intricate biological data to identify complex patterns and develop predictive models for drug metabolism and potential interactions nih.gov, taylorfrancis.com.

In the context of this compound, AI and ML can be applied to:

While AI and ML hold considerable promise for predicting drug metabolism and enhancing pharmacovigilance, challenges remain in ensuring data quality, standardizing methodologies, and rigorously validating models before their implementation in clinical settings scifiniti.com.

Novel Methodologies for High-Throughput Analysis of this compound and Metabolites

Accurate and efficient analytical methods for quantifying this compound and its metabolites are fundamental for both phenotypic characterization and research endeavors. Historically, the analysis of debrisoquin and its primary metabolite, 4-hydroxydebrisoquin, often relied on techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) acs.org, nih.gov.

Future advancements in this area are focused on developing and implementing high-throughput methodologies capable of processing large numbers of samples rapidly and providing sensitive and selective detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a favored technique in ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling due to its enhanced speed, sensitivity, and selectivity researchgate.net. The use of ultra-performance liquid chromatography-high-resolution mass spectrometry (UPLC-HRMS) in conjunction with "cocktail" approaches (where multiple probe drugs are administered simultaneously) allows for the high-throughput quantitative and qualitative analysis of numerous compounds and their metabolites in a single analytical run tandfonline.com, researchgate.net.

These sophisticated analytical techniques are crucial for supporting large-scale pharmacogenomic studies, enabling the efficient generation of metabolic data necessary for training and validating AI/ML models and for exploring the influence of multiple genetic and environmental factors on debrisoquin metabolism.

Role of this compound in the Study of Drug Transporter Polymorphisms and Interactions

The identification of debrisoquin as a substrate for OCT1 underscores its continued importance in the study of drug transporter polymorphisms and their impact on drug interactions nih.gov. Drug transporters are key players in the pharmacokinetics of many medications, affecting their absorption, distribution, and elimination from the body nih.gov. Genetic variations in the genes encoding these transporters can significantly influence drug response and contribute to inter-individual variability nih.gov.

Elucidation of Residual Variability in this compound Metabolism

Despite substantial progress in understanding the genetic determinants of debrisoquin metabolism, particularly the significant role of CYP2D6 polymorphisms, a notable portion of the inter-individual variability in metabolic ratios remains unexplained, even among individuals with the same CYP2D6 genotype nih.gov, biorxiv.org, nih.gov. This "residual variability" suggests that factors beyond the commonly studied CYP2D6 variants contribute to the observed differences in metabolic capacity.

Future research efforts are aimed at identifying the sources of this residual variability. This includes investigating:

Identifying and quantifying this residual variability is essential for advancing towards truly personalized medicine, as it will help refine predictive models and uncover additional biomarkers that can be used to optimize drug therapy for individuals.

Q & A

Q. How should aqueous solutions of debrisoquin sulfate be prepared for in vitro studies, and what stability considerations apply?

this compound is typically supplied as a crystalline solid (≥98% purity) and dissolved directly in aqueous buffers. For PBS (pH 7.2), solubility is approximately 1 mg/ml. To ensure reproducibility:

- Use freshly prepared solutions to avoid degradation, as long-term storage (>24 hours) is not recommended.

- Verify pH stability using spectrophotometric or HPLC analysis, as pH shifts may alter ionization and bioavailability .

- Document batch-specific analytical data (e.g., certificates of analysis) to account for minor variability in purity .

Q. What animal models are appropriate for investigating this compound’s cardiovascular effects?

Key models include:

- Anesthetized dogs : Administered at 5 mg/kg/day for 7 days to study norepinephrine depletion in cardiac tissues and peripheral vasculature. Hemodynamic parameters (aortic pressure, heart rate) are monitored via catheterization .

- Isolated rabbit hearts : Used to assess monoamine oxidase (MAO) inhibition by measuring l-m-octopamine accumulation at 1 mM concentrations .

- Validate results using ex vivo tissue assays (e.g., radiolabeled norepinephrine uptake studies) to confirm adrenergic blockade .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on monoamine oxidase (MAO) inhibition?

Discrepancies arise from differences in experimental systems (e.g., isolated enzymes vs. intact tissues). To address this:

- Comparative assays : Perform parallel experiments using purified MAO isoforms (MAO-A/MAO-B) and intact adrenergic neurons to differentiate direct enzyme inhibition from presynaptic uptake modulation .

- Temporal analysis : Conduct time-course studies to distinguish acute vs. chronic effects. For example, debrisoquin’s MAO inhibition in rabbit hearts is observed after 1-hour incubation, while norepinephrine depletion in dogs requires 7-day administration .

- Control for metabolites : Use LC-MS to quantify debrisoquin and its metabolites (e.g., 4-hydroxydebrisoquin), which may exhibit divergent pharmacological activities .

Q. What methodologies validate this compound’s role as a TMPRSS2 inhibitor in SARS-CoV-2 entry studies?